molecular formula C16H10Cl2FN3OS2 B2540406 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-58-1

2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2540406
CAS No.: 392303-58-1
M. Wt: 414.29
InChI Key: MVZCGDUHKPJEGI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a research-grade small molecule recognized for its potent and selective inhibition of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 plays a critical role in cell cycle progression, genome stability, and microtubule regulation, making it a significant target in oncology research. This compound has been investigated for its ability to induce hyperacetylation of tubulin and p53, leading to cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Studies highlight its potential as a therapeutic candidate for breast cancer and glioblastoma, where SIRT2 overexpression is often observed. Beyond oncology, the modulation of SIRT2 is also a key area of interest in neurodegenerative diseases, such as Parkinson's disease, due to its role in α-synuclein aggregation and neuronal health. The specific structural features of this benzamide-thiadiazole derivative contribute to its enhanced binding affinity and selectivity for the SIRT2 enzymatic pocket over other sirtuin isoforms, providing researchers with a valuable tool for probing the complex biological functions of sirtuins and validating SIRT2 as a target for novel therapeutic strategies.

Properties

IUPAC Name

2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS2/c17-10-4-5-12(13(18)7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZCGDUHKPJEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-amine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring plays a crucial role in its biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-fluorophenyl group enhances its interaction with biological targets, making it a promising candidate for further research and development .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a two-step approach:

Thiadiazole Core Formation : React 3-fluorobenzyl mercaptan with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of POCl₃ under reflux (90°C, 3 hours) to form the sulfanyl-substituted thiadiazole intermediate .

Amide Coupling : Use 2,4-dichlorobenzoyl chloride with the intermediate in pyridine or DMF, followed by purification via recrystallization (e.g., CH₃OH/H₂O) or column chromatography. Purity (>95%) is achievable by adjusting pH during precipitation and using high-resolution NMR to monitor byproducts .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement .
  • NMR Spectroscopy : Assign peaks for the dichlorophenyl (δ 7.4–7.6 ppm), thiadiazole (δ 8.1–8.3 ppm), and fluorobenzyl groups (δ 4.5 ppm for SCH₂). Compare with analogs in .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 456.2) .

Q. How can molecular docking predict potential biological targets for this compound?

Methodological Answer:

  • Software : Use AutoDock Vina for docking due to its speed and accuracy. Prepare the ligand (compound) and receptor (e.g., bacterial PPTase or cancer-related kinases) in PDBQT format .
  • Validation : Compare docking scores (ΔG) with known inhibitors. For example, a ΔG ≤ -8.0 kcal/mol suggests strong binding to bacterial enzymes implicated in proliferation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor)?

Methodological Answer:

  • Assay Design : Perform dose-response studies across multiple cell lines (e.g., NCI-60 panel for cancer, MIC assays for S. aureus).
  • Mechanistic Profiling : Use transcriptomics to identify upregulated/downregulated pathways. For example, conflicting results may arise from dual targeting of PFOR (antimicrobial) and PI3K (antitumor) .

Q. What role do intermolecular interactions play in crystallographic stability?

Methodological Answer:

  • Hydrogen Bonding : The amide N–H forms centrosymmetric dimers (N–H⋯N, ~2.8 Å), while C–H⋯O/F interactions stabilize packing. Use Mercury software to analyze contacts .
  • Thermal Stability : TGA/DSC shows decomposition >200°C, correlating with strong lattice forces .

Q. How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

  • Modifications : Replace 3-fluorobenzyl with 4-Cl or CF₃ groups to enhance lipophilicity (logP).
  • Data-Driven SAR : Compare IC₅₀ values of analogs. For example, 4-CF₃ substitution improved antitumor activity by 3-fold in .

Q. What strategies mitigate instability in aqueous or oxidative conditions?

Methodological Answer:

  • Degradation Studies : Use HPLC-MS to identify hydrolysis products (e.g., cleavage at the amide bond).
  • Formulation : Encapsulate in liposomes or PEGylate to reduce aqueous exposure. Stability increases from 24 h to 7 days in PBS (pH 7.4) .

Q. How to develop validated analytical methods for quantification in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column, gradient elution (0.1% formic acid/acetonitrile), and MRM transitions (m/z 456→218). Validate per ICH guidelines (LOQ: 10 ng/mL) .

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